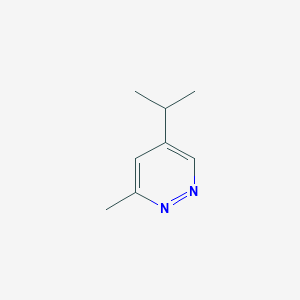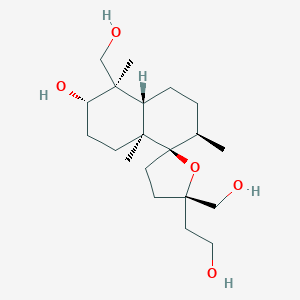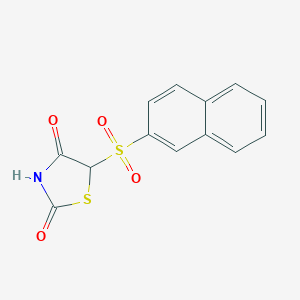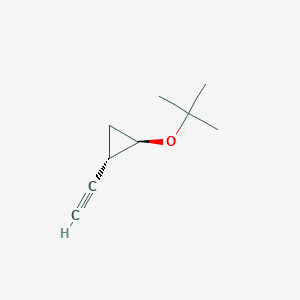
Cyclopropane, 1-(1,1-dimethylethoxy)-2-ethynyl-, trans-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropane, 1-(1,1-dimethylethoxy)-2-ethynyl-, trans-(9CI) is a cyclic compound that has gained significant interest in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of Cyclopropane, 1-(1,1-dimethylethoxy)-2-ethynyl-, trans-(9CI) is not fully understood. However, it is believed to act as a reactive intermediate in various chemical reactions due to its strained cyclic structure. It can undergo ring-opening reactions, which make it a useful building block for the synthesis of complex organic molecules.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Cyclopropane, 1-(1,1-dimethylethoxy)-2-ethynyl-, trans-(9CI) have not been extensively studied. However, studies have shown that it can exhibit cytotoxicity against various cancer cell lines, making it a potential candidate for the development of new anticancer drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of Cyclopropane, 1-(1,1-dimethylethoxy)-2-ethynyl-, trans-(9CI) is its unique cyclic structure, which makes it a versatile building block for the synthesis of complex organic molecules. Additionally, it can exhibit interesting physical and chemical properties, making it a potential candidate for the development of new materials. However, its strained cyclic structure can also make it difficult to handle and manipulate in lab experiments, and its toxicity can pose a safety risk.
Orientations Futures
There are several future directions for the research of Cyclopropane, 1-(1,1-dimethylethoxy)-2-ethynyl-, trans-(9CI). One potential area of research is the development of new synthetic methods for the preparation of this compound and its derivatives. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in various fields of science. Furthermore, investigations into its toxicity and safety profile are necessary for its potential use in drug development. Lastly, exploring its potential use in the development of new materials such as polymers and liquid crystals is an exciting area of research.
Conclusion
In conclusion, Cyclopropane, 1-(1,1-dimethylethoxy)-2-ethynyl-, trans-(9CI) is a unique cyclic compound that has gained significant interest in scientific research due to its potential applications in various fields of science. Its versatile nature as a building block for complex organic molecules and potential use in the development of new materials make it an exciting area of research for the future. However, further studies are needed to fully understand its mechanism of action, toxicity, and safety profile for its potential use in drug development.
Méthodes De Synthèse
Cyclopropane, 1-(1,1-dimethylethoxy)-2-ethynyl-, trans-(9CI) can be synthesized by various methods, including the reaction of 1-(1,1-dimethylethoxy)-2-ethynylcyclopropane with a suitable reagent such as sodium hydride or lithium diisopropylamide. Another method involves the reaction of 1-(1,1-dimethylethoxy)-2-ethynylcyclopropane with a strong base such as sodium amide or potassium tert-butoxide.
Applications De Recherche Scientifique
Cyclopropane, 1-(1,1-dimethylethoxy)-2-ethynyl-, trans-(9CI) has been extensively studied for its potential applications in various fields of science, including organic synthesis, medicinal chemistry, and materials science. It has been used as a building block for the synthesis of various natural products and pharmaceuticals. Additionally, it has been investigated for its potential use in the development of new materials such as polymers and liquid crystals.
Propriétés
Numéro CAS |
136689-65-1 |
|---|---|
Nom du produit |
Cyclopropane, 1-(1,1-dimethylethoxy)-2-ethynyl-, trans-(9CI) |
Formule moléculaire |
C9H14O |
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
(1S,2R)-1-ethynyl-2-[(2-methylpropan-2-yl)oxy]cyclopropane |
InChI |
InChI=1S/C9H14O/c1-5-7-6-8(7)10-9(2,3)4/h1,7-8H,6H2,2-4H3/t7-,8-/m1/s1 |
Clé InChI |
ZFJQSMGUIRPQKX-HTQZYQBOSA-N |
SMILES isomérique |
CC(C)(C)O[C@@H]1C[C@H]1C#C |
SMILES |
CC(C)(C)OC1CC1C#C |
SMILES canonique |
CC(C)(C)OC1CC1C#C |
Synonymes |
Cyclopropane, 1-(1,1-dimethylethoxy)-2-ethynyl-, trans- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



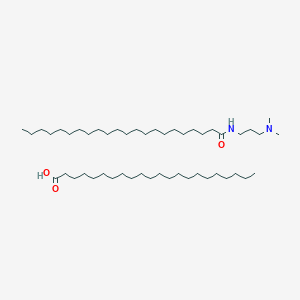
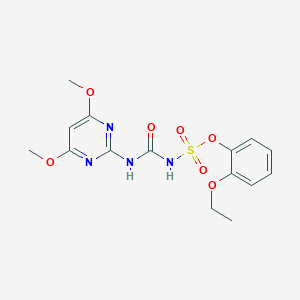
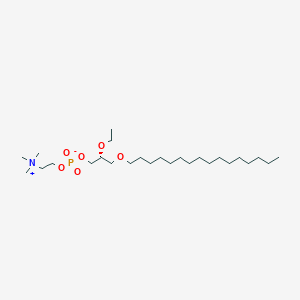
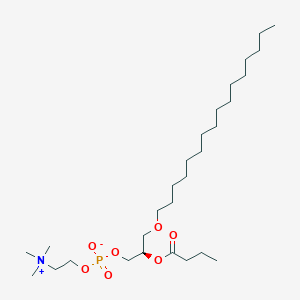

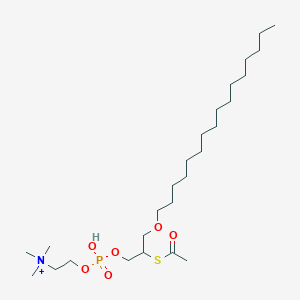
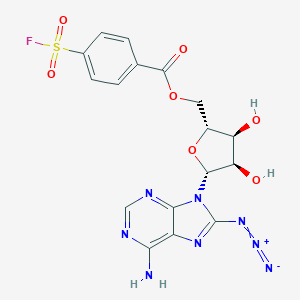

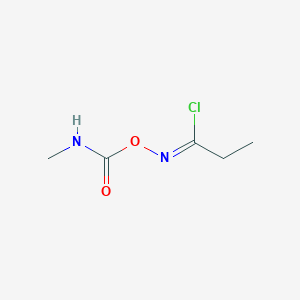
![2-[4-(4-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B163714.png)
![[(2R,3R,5R,10S,11S,12S,13R,17R)-2,11-dihydroxy-4,4,10,13-tetramethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-3-sulfooxy-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-12-yl] acetate](/img/structure/B163716.png)
